REACTION_CXSMILES
|
[CH3:1][OH:2].CC(C)(C)CCN[C:8]([C:10]1[C:19]2[CH2:18][CH2:17][CH:16](CCN3CCC(C4C=CC=CC=4)CC3)[C:15](=[O:34])[C:14]=2[CH:13]=[CH:12][CH:11]=1)=[O:9].C(N(CC)CC)C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CN(C=O)C>[CH3:1][O:2][C:8]([C:10]1[C:19]2[CH2:18][CH2:17][CH2:16][C:15](=[O:34])[C:14]=2[CH:13]=[CH:12][CH:11]=1)=[O:9] |f:3.4.5|
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Name
|
|
Quantity
|
81 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
compound 2
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
CC(CCNC(=O)C1=CC=CC=2C(C(CCC12)CCN1CCC(CC1)C1=CC=CC=C1)=O)(C)C
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Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
549 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
1.01 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The bomb was purged with carbon monoxide using 2 fill/vent cycles
|
Type
|
TEMPERATURE
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Details
|
to maintain the pressure at 150 psi
|
Type
|
TEMPERATURE
|
Details
|
The bomb was cooled to room temperature
|
Type
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ADDITION
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Details
|
The combined reactions were diluted with methylene chloride (2 L)
|
Type
|
WASH
|
Details
|
washed with water (4×800 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo to a black solid
|
Type
|
CUSTOM
|
Details
|
Chromatography (flash, silica, 120 mm dia×20 cm, 2% ethyl acetate/methylene chloride) provided semi-pure product
|
Type
|
CUSTOM
|
Details
|
Recrystallization of this material from hot hexanes in 2 crops
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC=CC=2C(CCCC12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.3 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |